

Comprehensive Technical Guide: 3,5,7-Trihydroxy-8-methoxyflavone (8-Methoxygalangin)

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Compound of Interest

Compound Name: 3,5,7-Trihydroxy-8-methoxyflavone

CAS No.: 5928-42-7

Cat. No.: B386291

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Executive Summary

3,5,7-Trihydroxy-8-methoxyflavone (CAS: 5928-42-7), frequently referred to in literature as 8-Methoxygalangin or 3-Hydroxywogonin, is a rare naturally occurring polymethoxyflavone[1]. Found predominantly in the leaves of *Muntingia calabura* and the aerial parts of *Anaphalis busua*, this compound has garnered significant attention in drug development for its multifaceted pharmacological profile, which includes antibacterial, anti-biofilm, and cytotoxic properties[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple literature review. This guide provides a deep dive into the structural causality of the compound's behavior, field-proven extraction methodologies, and self-validating experimental protocols designed to overcome the inherent challenges of working with lipophilic flavonoids.

Chemical Identity & Structural Significance

- Molecular Formula: C₁₆H₁₂O₆

- Molecular Weight: 300.26 g/mol [1]
- IUPAC Name: 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one[4]

Structural Causality: The pharmacological efficacy of flavonoids is heavily dictated by their hydroxylation and methylation patterns. The presence of a methoxy group (-OCH₃) at the C-8 position of the A-ring significantly increases the lipophilicity of 8-methoxygalangin compared to its unmethylated analogs. This structural modification enhances its ability to penetrate bacterial lipid bilayers and cellular membranes, which is a critical factor in its observed anti-biofilm and cytotoxic activities[5].

Bioassay-Guided Extraction & Purification

Workflows

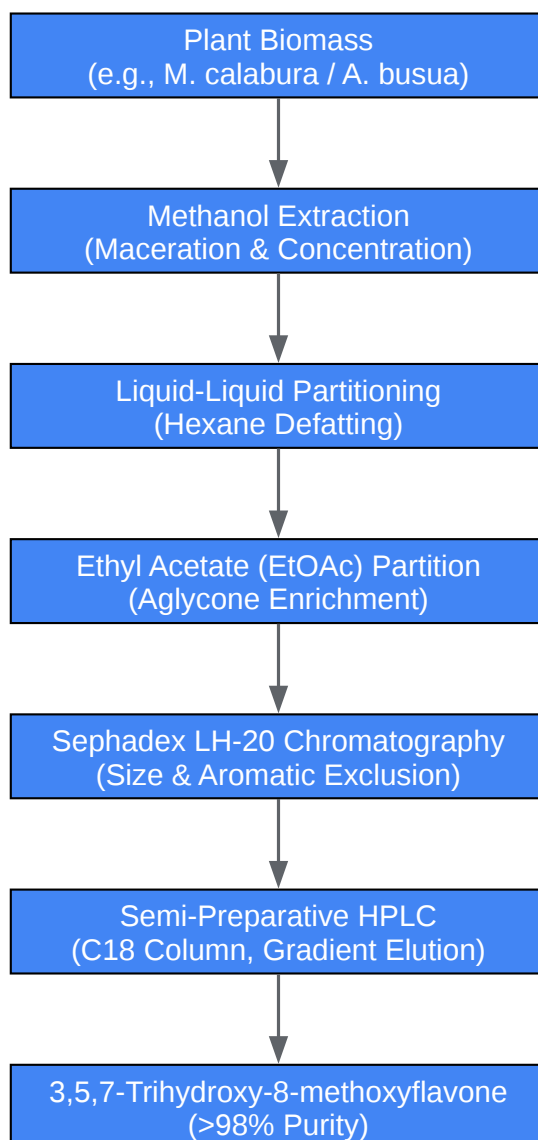
Isolating specific polymethoxyflavones from complex botanical matrices requires a strategic polarity gradient. The following workflow explains the causality behind each solvent and chromatographic choice used to isolate **3,5,7-trihydroxy-8-methoxyflavone** from sources like *Muntingia calabura*[3] and *Anaphalis busua*[2].

Protocol 1: Liquid-Liquid Partitioning & Semi-Preparative HPLC Isolation

Objective: Isolate 8-methoxygalangin while preserving its structural integrity. Causality Check: Flavonoids are sensitive to extreme pH and high temperatures. We utilize cold maceration and low-temperature rotary evaporation to prevent artifact formation (e.g., degradation of the methoxy group).

- Initial Extraction: Macerate pulverized dried plant leaves in 100% Methanol for 72 hours. Methanol is chosen as the primary solvent because it captures the full spectrum of phytochemicals, from non-polar lipids to highly polar glycosides.
- Defatting (Hexane Partition): Suspend the concentrated methanolic extract in water and partition with Hexane. Why? Hexane selectively removes interfering waxes, chlorophyll, and highly non-polar lipids that would otherwise foul downstream chromatography columns.

- Aglycone Enrichment (EtOAc Partition): Partition the remaining aqueous layer with Ethyl Acetate (EtOAc). Why? EtOAc has the precise moderate polarity required to selectively concentrate flavonoid aglycones (like 8-methoxygalangin) while leaving highly polar glycosides and tannins trapped in the aqueous phase[3].
- Size/Aromatic Exclusion (Sephadex LH-20): Load the EtOAc fraction onto a Sephadex LH-20 column, eluting with a Methanol/Chloroform gradient. Sephadex separates molecules not just by size, but by π - π interactions with the aromatic flavonoid rings, providing a highly enriched fraction.
- Final Purification (Semi-Prep HPLC): Purify the active fraction using semi-preparative HPLC on a C18 Phenomenex column under gradient conditions (e.g., Acetonitrile/Water with 0.1% Formic Acid) to yield >98% pure **3,5,7-trihydroxy-8-methoxyflavone**[2].



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Fig 1: Bioassay-guided extraction and HPLC isolation workflow for 8-methoxygalangin.

Pharmacological Profile & Mechanistic Pathways

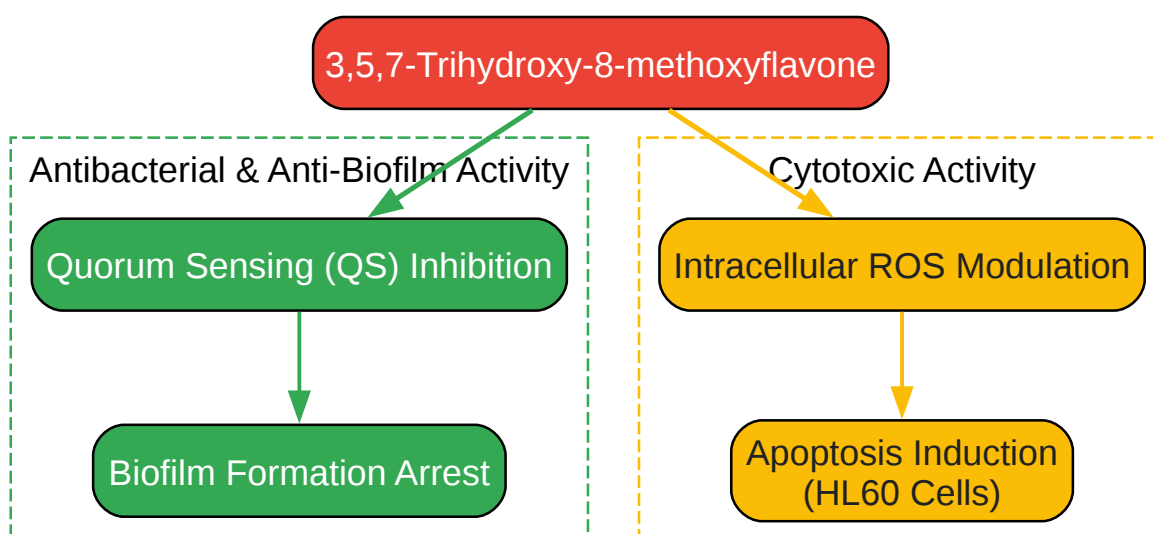
Antibacterial & Anti-biofilm Dynamics

3,5,7-Trihydroxy-8-methoxyflavone exhibits targeted antibacterial activity, particularly against Gram-positive strains. It demonstrates moderate growth inhibition against *Bacillus subtilis* (40.2% inhibition at 1 mg/mL)[6]. Furthermore, in polymicrobial environments, extracts containing this compound have been shown to act as anti-biofilm agents against *Pseudomonas*

aeruginosa. The mechanism of action is driven by anti-quorum sensing (QS) activity, which disrupts bacterial communication and prevents the maturation of the biofilm matrix[5].

Cytotoxicity & Apoptotic Signaling

In oncological screening, EtOAc fractions of *M. calabura* containing **3,5,7-trihydroxy-8-methoxyflavone** have demonstrated significant cytotoxic activity. Related flavones in the same extract exhibited strong activity against HL60 (human leukemia) cells with IC₅₀ values as low as 3.34 µg/mL[3]. The lipophilic nature of the compound allows it to induce intracellular reactive oxygen species (ROS) modulation, leading to cell cycle arrest and apoptosis in malignant cell lines.



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Fig 2: Proposed pharmacological mechanisms of action for **3,5,7-trihydroxy-8-methoxyflavone**.

Quantitative Activity Data

The following table summarizes the quantitative pharmacological data associated with **3,5,7-trihydroxy-8-methoxyflavone** and its direct co-isolates.

Biological Target / Cell Line	Assay Type	Observed Activity / Efficacy	Reference Source
Bacillus subtilis	Growth Inhibition	40.2% inhibition rate at 1 mg/mL	[6]
Staphylococcus aureus (MSSA)	Agar Dilution MIC	Moderate/Weak (>100 µg/mL)	[3]
HL60 (Human Leukemia)	MTT Assay (Cell Viability)	Moderate Cytotoxicity (Co-isolates IC ₅₀ ~3.4 µg/mL)	[3]
Pseudomonas aeruginosa	Biofilm Inhibition	Synergistic reduction via QS inhibition	[5]

Standardized In Vitro Assays

Protocol 2: Agar Dilution Minimum Inhibitory Concentration (MIC) Assay

Objective: Accurately determine the antibacterial threshold of lipophilic flavonoids. Causality

Check: Standard broth microdilution is notoriously prone to false-positive turbidity readings when lipophilic compounds (like 8-methoxygalangin) precipitate in aqueous media. The Agar Dilution method immobilizes the compound in a solid matrix, ensuring uniform exposure and clear visual endpoints[2].

Step-by-Step Methodology:

- **Matrix Preparation:** Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave at 121°C for 15 minutes. Allow the agar to cool to 45–50°C in a water bath.
- **Compound Solubilization:** Dissolve **3,5,7-trihydroxy-8-methoxyflavone** in 100% cell-culture grade DMSO to create a high-concentration stock.
- **Serial Dilution & Incorporation:** Perform two-fold serial dilutions of the stock. Add the dilutions to the molten agar to achieve the desired final concentrations (e.g., 10 to 500 µg/mL). Critical

validation step: Ensure the final concentration of DMSO in the agar does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

- Plate Pouring: Pour the agar into sterile Petri dishes and allow it to solidify at room temperature.
- Inoculation: Standardize the bacterial suspension (e.g., *B. subtilis*) to 0.5 McFarland standard (1.5×10^8 CFU/mL). Spot 1–2 μ L of the suspension onto the surface of the agar plates.
- Incubation and Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

3,5,7-Trihydroxy-8-methoxyflavone represents a highly valuable scaffold in natural product drug discovery. Its unique C-8 methoxy substitution provides the necessary lipophilicity to act as an effective membrane penetrator and quorum-sensing inhibitor. By utilizing rigorous, causality-driven extraction methods (like Sephadex LH-20 and semi-prep HPLC) and appropriate biological assays (like Agar Dilution), researchers can accurately harness and quantify the therapeutic potential of this polymethoxyflavone.

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